Pauciflorol F
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Overview
Description
Pauciflorol F is a natural product found in Vatica pauciflora with data available.
Scientific Research Applications
Biological Activities and Synthesis Approaches
Pauciflorol F, a polyphenolic natural product, exhibits a broad spectrum of biological activities, including antibiotic, anticancer, anti-HIV, antioxidant, antifungal, and anti-inflammatory properties. This has made it a significant molecule of interest in medicinal chemistry. Various synthetic strategies have been developed for this compound and its analog, Isopaucifloral F, with several innovative approaches adopted for the synthesis of these indanone-based compounds (Faiz et al., 2017).
Stereochemistry and Synthesis
The absolute stereochemistry of this compound, a crucial aspect in its synthesis and biological activity, has been confirmed through X-ray crystallography. Efficient enantioselective synthesis methodologies have been developed, enhancing the accessibility of this compound for further research (Kerr et al., 2013).
Synthetic Methodology
The synthesis of this compound has been further refined with methods like the Pd-catalyzed Larock annulation, providing expedited access to resveratrol-derived natural products. These advancements have facilitated the synthesis of this compound and contributed to structural revisions of intermediate compounds in its synthetic pathway (Jeffrey & Sarpong, 2009).
Discovery and Structural Elucidation
This compound was first identified among new stilbene oligomers isolated from the stem bark of Vatica pauciflora. Its structure, along with other related compounds like Pauciflorol D and E, was elucidated through comprehensive spectroscopic analysis, highlighting its unique chemical makeup (Ito et al., 2004).
Stereoselective Catalysis in Synthesis
Innovative stereoselective, palladium-catalyzed α-arylation reactions have been utilized in the synthesis of 3-aryl-1-indanones, a critical step in the efficient and asymmetric synthesis of this compound. These methodologies have greatly contributed to the streamlined production of this compound (Lee et al., 2011).
Skeletal Reorganization in Synthesis
The synthesis of Diptoindonesin G, a potent anticancer oligostilbenoid natural product, from this compound has been achieved through a novel approach involving skeletal reorganization. This method includes oxidative cleavage of the indanone ring system in this compound, demonstrating its versatility as a precursor for complex natural products (Singh & Kim, 2018).
Properties
Molecular Formula |
C21H16O6 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(2S,3S)-3-(3,5-dihydroxyphenyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H16O6/c22-12-3-1-10(2-4-12)19-18(11-5-13(23)7-14(24)6-11)20-16(21(19)27)8-15(25)9-17(20)26/h1-9,18-19,22-26H/t18-,19-/m1/s1 |
InChI Key |
BADTYSQKXNDGFG-RTBURBONSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C2=O)C=C(C=C3O)O)C4=CC(=CC(=C4)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C2=O)C=C(C=C3O)O)C4=CC(=CC(=C4)O)O)O |
Synonyms |
pauciflorol F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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